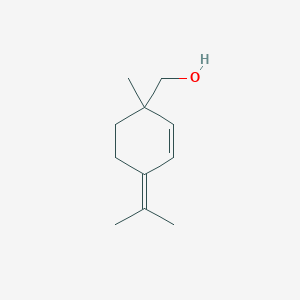
4-Isopropylidene-1-methyl-2-cyclohexenylmethanol
Cat. No. B8491765
M. Wt: 166.26 g/mol
InChI Key: YBGCGAZYCRCNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07642385B2
Procedure details


A glass reaction vessel was charged with 1 g of 4-isopropylidene-1-methyl-2-cyclohexenylmethanol, the catalyst shown in Table 1 and 20 mL of isopropanol, and the contents of the reaction vessel were reacted with each other at a pressure of from 0.2 to 0.3 MPa and a temperature of 25° C. for the time period shown in Table 1. Thereafter, the reaction mixture was filtered to remove the catalyst therefrom, and then concentrated to obtain 4-isopropyl-1-methyl-3-cyclohexenylmethanol. The amount of hydrogen consumed and the yield of the 4-isopropyl-1-methyl-3-cyclohexenylmethanol are shown in Table 1.


Identifiers


|
REACTION_CXSMILES
|
[C:1](=[C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>C(O)(C)C>[CH:1]([C:4]1[CH2:9][CH2:8][C:7]([CH2:11][OH:12])([CH3:10])[CH2:6][CH:5]=1)([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)=C1C=CC(CC1)(C)CO
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A glass reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the contents of the reaction vessel were reacted with each other at a pressure of from 0.2 to 0.3 MPa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 25° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CCC(CC1)(C)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
